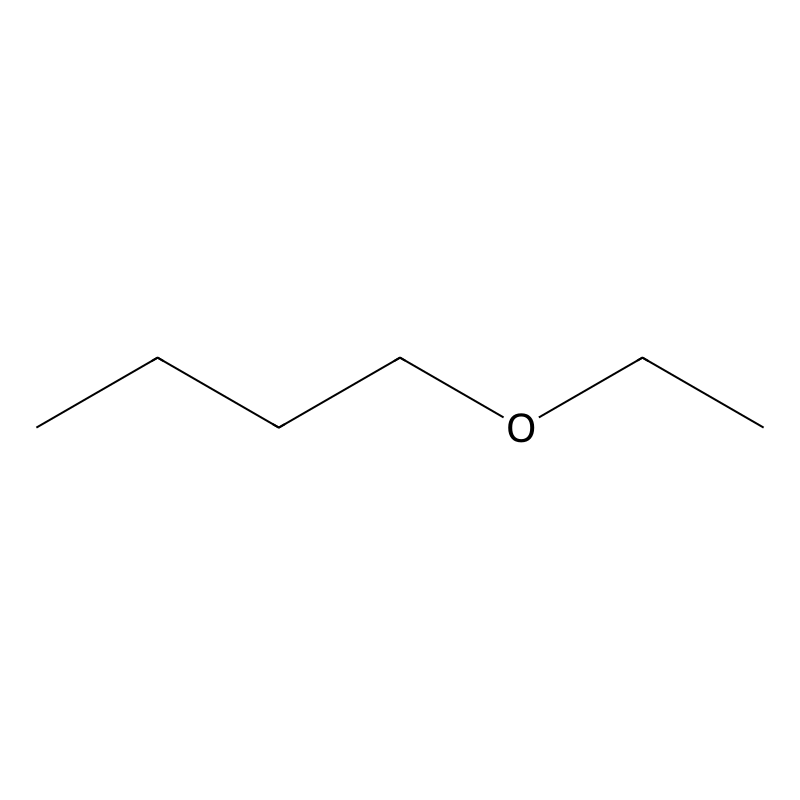Butyl ethyl ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
- Due to its solubility in both organic and aqueous solutions, butyl ethyl ether serves as a versatile solvent in various organic synthesis reactions. It's particularly useful for reactions involving polar and non-polar compounds. Additionally, its low boiling point (around 91-92°C) makes it suitable for distillation and evaporation processes [Source: Sigma-Aldrich, ].
Analytical Chemistry:
- Butyl ethyl ether is employed in various analytical techniques for its extraction and separation properties. It's commonly used in gas chromatography (GC) and liquid chromatography (LC) as a mobile phase or extraction solvent due to its low volatility and relatively high boiling point [Source: PubChem, ].
Biochemical Research:
- In specific biochemical research, butyl ethyl ether finds application in the quantitative analysis of acetyl groups in proteins and peptides. A microenzymatic method utilizes this solvent to cleave acetyl groups, allowing for their subsequent measurement [Source: Stegink LD. Microenzymic method for the quantitative analysis of acetyl groups in proteins and peptides. Anal Biochem. 1967;20(3):502-16. [PubMed] [Web of Science]].
Environmental Research:
- While not as prevalent as its historical use as a fuel additive, butyl ethyl ether can be used in environmental research to study its presence and behavior in various environmental compartments like soil and water. This research helps understand its potential environmental impact and develop appropriate remediation strategies [Source: Integrated Risk Information System - Environmental Protection Agency (EPA), ].
Butyl ethyl ether, chemically represented as C₆H₁₄O, is an organic compound belonging to the ether class. It appears as a clear, colorless liquid with a characteristic odor. This compound is notable for its relatively low boiling point and high flammability, making it a useful solvent in various industrial applications. Its molecular structure consists of two alkyl groups—ethyl and butyl—linked by an oxygen atom, which contributes to its unique properties compared to other ethers.
Toxicity
TBEE is considered a mild eye irritant []. While no extensive data exists on its chronic toxicity, it is recommended to handle it with caution and avoid inhalation or ingestion.
Flammability
TBEE is a highly flammable liquid and vapor with a low flash point. It can readily ignite and poses a serious fire hazard [].
Reactivity
TBEE can form explosive peroxides upon prolonged storage or exposure to light and air. Proper storage and handling procedures are crucial to avoid this risk.
Safety Precautions:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling TBEE.
- Work in a well-ventilated area.
- Store TBEE in a cool, dark place away from heat and light. Dispose of it according to local regulations.
- Nucleophilic Substitution: It can react with strong nucleophiles, such as sodium butoxide, to form alkoxides.
- Decomposition: Under acidic conditions or elevated temperatures, it can decompose to yield isobutylene and ethanol. This reaction is catalyzed by hydrogen chloride and follows a molecular mechanism .
- Oxidation: Butyl ethyl ether can react violently with strong oxidizing agents, leading to the formation of peroxides, which are highly unstable and potentially explosive .
Butyl ethyl ether can be synthesized through several methods:
- Williamson Ether Synthesis: This method involves the reaction of an alkoxide (such as sodium ethoxide) with an alkyl halide (like butyl bromide), resulting in the formation of butyl ethyl ether.
- Acid-Catalyzed Etherification: Ethanol can react with isobutylene in the presence of an acid catalyst to yield butyl ethyl ether. The reaction typically occurs at elevated temperatures and pressures .
Butyl ethyl ether has various applications across different industries:
- Solvent: It is commonly used as a solvent for resins, oils, and other organic compounds in paints and coatings.
- Fuel Additive: Due to its oxygenate properties, it can be blended into fuels to enhance combustion efficiency and reduce emissions.
- Chemical Intermediate: It serves as an intermediate in the synthesis of other chemicals and pharmaceuticals.
Research on the interactions of butyl ethyl ether primarily focuses on its reactivity with strong acids and oxidizing agents. Studies show that ethers like butyl ethyl ether can form explosive peroxides upon prolonged exposure to air or light, necessitating careful storage conditions . Additionally, its interactions with hydroxyl radicals have been quantified, indicating a specific rate constant that could impact atmospheric chemistry .
Several compounds share structural similarities with butyl ethyl ether. Here’s a comparison highlighting their uniqueness:
Butyl ethyl ether stands out due to its balance of volatility and solvent properties, making it suitable for specific applications where other ethers may not perform as effectively.
Physical Description
XLogP3
Boiling Point
Flash Point
LogP
Melting Point
UNII
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Flammable;Irritant








